SUVN-G3031, also known as Samelisant, is a potent and selective histamine H3 receptor (H3R) inverse agonist. [, , , , , , , , , , ] It is classified as a wake-promoting agent due to its ability to increase wakefulness and decrease sleep. [, , ] SUVN-G3031 is a synthetic compound specifically designed for scientific research purposes, particularly in investigating the role of the histaminergic system in sleep-wake regulation, cognitive function, and neurotransmitter modulation. [, , , , , , , , , , , , , , , , , , , , ]
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide, also known as SUVN-G3031, is a novel compound under investigation for its potential therapeutic applications. This compound has garnered attention due to its selective action as an inverse agonist at the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release and various physiological functions. The compound's design was guided by the need for improved pharmacological profiles in treating conditions such as sleep disorders and depression.
The compound was developed through a series of chemical optimizations aimed at enhancing its affinity for the histamine H3 receptor while minimizing off-target effects. Research indicates that SUVN-G3031 exhibits strong binding affinity (K_i = 8.73 nM) and selectivity over other receptors, making it a promising candidate for clinical development .
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide belongs to the class of heterocyclic compounds containing piperidine and morpholine moieties. Its structural complexity allows it to interact with various biological targets, particularly the histamine H3 receptor, which is implicated in several central nervous system disorders .
The synthesis of N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide involves multiple steps that include the formation of key intermediates through standard organic reactions such as nucleophilic substitutions and coupling reactions.
The detailed synthetic pathway has been documented in patents related to the compound, showcasing its multi-step synthesis involving purification techniques such as recrystallization or chromatography .
The molecular structure of N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide can be represented as follows:
The compound features a cyclobutyl group attached to a piperidine ring, which is further linked to a phenolic ether and a morpholine acetamide structure, contributing to its biological activity.
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide undergoes various chemical reactions typical of amides and ethers. Notably, it can participate in hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
These reactions are crucial for understanding the stability and reactivity of the compound in biological systems.
The mechanism of action for N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide primarily involves its role as an inverse agonist at the histamine H3 receptor. By binding to this receptor, it inhibits the constitutive activity of the receptor, leading to increased release of neurotransmitters such as acetylcholine and norepinephrine.
Research has shown that SUVN-G3031 effectively promotes wakefulness while reducing rapid-eye-movement sleep in animal models, indicating its potential utility in treating sleep disorders . This mechanism is supported by its favorable pharmacokinetic profile demonstrated in preclinical studies.
These properties are essential for formulation development and understanding how the compound behaves in biological settings .
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide is primarily investigated for:
The development of N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide (SUVN-G3031/samelisant) leveraged advanced computational and structure-based approaches targeting the histamine H3 receptor (H3R). Rational design capitalized on homology modeling of H3R, identifying critical residues (W3.28, D3.32, Y3.33, Y6.51, W6.48, and E5.46x461) for ligand interaction [2] [4]. The pharmacophore model incorporated three hydrogen bond donors, three cationic features, and four aromatic/hydrophobic elements to prioritize compounds with high binding affinity [4]. Crucially, the E5.46x461 residue—absent in H1 and H2 receptors—was exploited to achieve subtype selectivity. Morpholine was selected as a bioisosteric replacement for traditional basic amines, enhancing metabolic stability while maintaining electrostatic interactions with D3.32 [7]. Fragment-based virtual screening of crystal structure-derived pharmacophores enabled scaffold hopping, yielding novel chemotypes beyond classical imidazole-based H3R ligands [4] [7].
Table 1: Key Pharmacophore Features in H3R Ligand Design
Feature Type | Structural Role | Target Receptor Residue |
---|---|---|
Cationic Center | Ionic Interaction | D3.32 |
Hydrophobic Aromatic | π-π Stacking | W6.48, F6.52 |
Hydrogen Bond Acceptor | Polar Interaction | E5.46x461 |
Cyclobutyl Group | Conformational Restriction | Hydrophobic Pocket |
Lead optimization focused on balancing H3R potency, selectivity, and drug-like properties. Initial hits featured piperidine cores but suffered from poor oral bioavailability. Systematic SAR studies revealed that:
Pharmacokinetic profiling in rats and dogs demonstrated favorable oral exposure and elimination half-lives (t₁/₂ = 2.5–4.3 h). SUVN-G3031 showed dose-proportional AUC and Cmax after oral administration, with bioavailability exceeding 50% [1] . Receptor occupancy studies confirmed >80% H3R engagement at plasma concentrations of 100 ng/mL, correlating with wake-promoting efficacy in orexin-deficient rats [1] .
Table 2: Pharmacokinetic Parameters of SUVN-G3031 Analogs
Compound | H3R Ki (nM) | Rat t₁/₂ (h) | Dog t₁/₂ (h) | Oral AUC₀–∞ (ng·h/mL) | Selectivity (70 targets) |
---|---|---|---|---|---|
Lead A | 45.2 | 0.9 | 1.2 | 450 | Moderate |
Lead B | 15.6 | 2.1 | 3.0 | 980 | High |
SUVN-G3031 | 8.73 | 2.5 | 4.3 | 2100 | Exceptional |
The hybrid scaffold integrates three modules:
Crystallographic studies revealed that SUVN-G3031’s dihydrochloride salt form improves aqueous solubility (≥50 mg/mL in simulated gastric fluid) without compromising membrane permeability (PAMPA Papp > 5 × 10⁻⁶ cm/s) [6] [10]. The compound’s topological polar surface area (54 Ų) and balanced lipophilicity (cLogP = 2.1) aligned with CNS drug guidelines, facilitating brain penetration [6] [7].
Table 3: Structural Features and Contributions to Pharmacological Profile
Structural Element | Role in Binding | Physicochemical Impact |
---|---|---|
Cyclobutyl-Piperidine | Salt bridge with D3.32 | Increased metabolic stability (t₁/₂ > 2.5 h) |
Morpholine Acetamide | H-bond with Y3.33/Y6.51 | Reduced hERG inhibition (IC50 > 30 µM) |
Aryloxy Spacer | Hydrophobic packing in 6.48–6.52 pocket | Optimal linker length (distance = 8.2 Å) |
Dihydrochloride Salt | Counterion for cationic piperidine | Enhanced solubility (pH 1–7) |
The integration of these modules yielded a dual-optimized scaffold meeting potency, selectivity, and developability criteria, advancing SUVN-G3031 to clinical trials for sleep disorders [1] .
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0